molecular formula C13H11ClO2 B8411018 Diphenoxychloromethane CAS No. 4431-86-1

Diphenoxychloromethane

Cat. No.: B8411018
CAS No.: 4431-86-1
M. Wt: 234.68 g/mol
InChI Key: SGAKGIHVFSIZCD-UHFFFAOYSA-N
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Description

Diphenoxychloromethane (also referred to as diphenylchloromethane or (2-chlorophenyl)diphenylchloromethane) is a chlorinated organic compound with the molecular formula C₁₉H₁₄Cl₂. It is characterized by a central methane carbon bonded to two phenyl groups and one chlorine atom (or substituted chlorine on a phenyl ring, depending on the isomer). This compound is primarily used as a critical intermediate in pharmaceutical synthesis, particularly in the production of receptor antagonists and enzyme inhibitors . Its synthesis often involves photochemical or Friedel-Crafts alkylation methods, which provide high selectivity for pharmaceutical applications .

Properties

CAS No.

4431-86-1

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

[chloro(phenoxy)methoxy]benzene

InChI

InChI=1S/C13H11ClO2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10,13H

InChI Key

SGAKGIHVFSIZCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(OC2=CC=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloromethane (DCM)

Molecular Formula: CH₂Cl₂ CAS No.: 75-09-2 Synonyms: Methylene chloride, methylene dichloride .

Key Differences:
Property Diphenoxychloromethane Dichloromethane
Structure Two phenyl groups + Cl on methane Two Cl atoms on methane
Molecular Weight 305.22 g/mol (estimated) 84.93 g/mol
Physical State Solid (crystalline) Volatile liquid
Applications Pharmaceutical intermediate Solvent for DNA extraction, degreasing
Toxicity Limited data; likely low volatility reduces inhalation risk Recognized carcinogen (IARC Group 2A); causes CNS depression

Dichloromethane’s low molecular weight and volatility make it a versatile solvent, but its toxicity limits its use in regulated environments . In contrast, this compound’s bulkier structure reduces volatility, making it safer for controlled pharmaceutical synthesis .

1,2-Dichloroethane

Molecular Formula: C₂H₄Cl₂ CAS No.: 107-06-2

Key Differences:
Property This compound 1,2-Dichloroethane
Structure Aromatic substituents Ethane backbone with two Cl atoms
Reactivity Stable under ambient conditions Reacts with strong oxidants/bases
Applications Drug synthesis Industrial solvent, PVC precursor

1,2-Dichloroethane’s linear structure facilitates its use in large-scale industrial processes, whereas this compound’s aromaticity is tailored for selective reactions in drug development .

Chloromethane (Methyl Chloride)

Molecular Formula: CH₃Cl CAS No.: 74-87-3

Key Differences:
Property This compound Chloromethane
Toxicity Limited data Hepatotoxic; metabolizes to formaldehyde
Environmental Impact Low persistence (aromatic stability) High ozone-depletion potential

Chloromethane’s simplicity allows widespread use in silicone production, but its environmental and health risks overshadow this compound’s niche pharmaceutical role .

Research Findings and Data Gaps

  • Synthetic Utility: this compound’s photochemical synthesis offers advantages in yield and purity over traditional methods, critical for high-value pharmaceuticals .
  • Toxicity Profile: While dichloromethane and chloromethane have well-documented toxicities, this compound’s safety data remain understudied. Its low volatility suggests reduced inhalation hazards compared to smaller chlorinated methanes .

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